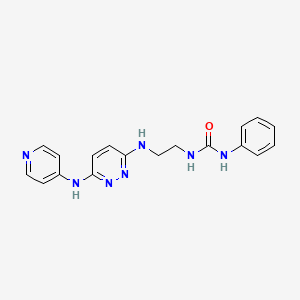

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Description

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that features a unique structure combining phenyl, pyridazinyl, and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple nitrogen atoms in its structure suggests potential biological activity and the ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Properties

IUPAC Name |

1-phenyl-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(23-14-4-2-1-3-5-14)21-13-12-20-16-6-7-17(25-24-16)22-15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24)(H,19,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFIXNRAKIXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinyl ring.

Coupling with Pyridinyl Amine: The pyridazinyl intermediate is then reacted with a pyridinyl amine under specific conditions to form the desired pyridazinyl-pyridinyl compound.

Urea Formation: Finally, the compound is treated with phenyl isocyanate to introduce the urea moiety, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazinyl rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro or hydroxyl derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is , with a molecular weight of approximately 349.4 g/mol. The compound features a complex structure that includes a phenyl group, a pyridazin moiety, and an aminoethyl urea linkage, which are essential for its biological activity.

Pharmacological Applications

-

Anti-Cancer Activity

- Several studies have indicated that derivatives of pyridazine and pyridine compounds exhibit anti-cancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- JAK Inhibition

- Neuroprotective Effects

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anti-cancer effects on breast cancer cell lines | Demonstrated significant inhibition of cell proliferation at low micromolar concentrations. |

| Study 2 | Assess JAK inhibition in autoimmune models | Showed reduction in inflammatory markers and improved clinical scores in animal models. |

| Study 3 | Investigate neuroprotective effects | Reported decreased neuronal apoptosis in models of oxidative stress. |

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea can be compared with other similar compounds, such as:

Pyridazine Derivatives: These compounds share the pyridazinyl ring and may exhibit similar biological activities, but differ in their specific substituents and overall structure.

Pyridine Derivatives: Compounds containing the pyridinyl ring may also have comparable properties, but their activity and applications can vary based on the presence of other functional groups.

Phenylurea Derivatives: These compounds contain the phenylurea moiety and may be used in similar applications, but their overall structure and reactivity can differ.

The uniqueness of this compound lies in its combination of these different structural elements, which can result in distinct properties and applications.

Biological Activity

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea, identified by its CAS number 1021213-56-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The compound features a complex structure that includes a phenyl group, a pyridazine moiety, and a urea linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021213-56-8 |

| Molecular Formula | C₁₈H₁₉N₇O |

| Molecular Weight | 349.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival. The presence of the pyridine and pyridazine rings suggests potential interactions with enzyme active sites or receptor binding domains.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds containing similar structural motifs. For instance, a study highlighted the inhibitory effects on RET kinase, a target in several cancers. Compounds with similar urea linkages have shown promising results in blocking tumor growth and inducing apoptosis in cancer cell lines .

Case Study: RET Kinase Inhibition

In a recent investigation, derivatives similar to this compound were synthesized and tested for their ability to inhibit RET kinase activity. The results indicated moderate to high potency in ELISA-based kinase assays, suggesting potential therapeutic applications against RET-driven malignancies .

Toxicological Studies

Preliminary toxicological assessments are crucial for determining safety profiles. Compounds with similar structures have been evaluated for cytotoxicity against normal cell lines, revealing that modifications can lead to reduced toxicity while maintaining efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.